molecular formula C10H11ClN2 B3087722 Isoquinolin-1-ylmethanamine hydrochloride CAS No. 1177303-46-6

Isoquinolin-1-ylmethanamine hydrochloride

Cat. No.: B3087722
CAS No.: 1177303-46-6
M. Wt: 194.66 g/mol
InChI Key: WKDWEZVBPUQBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolin-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their presence in various natural alkaloids and their significant roles in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-1-ylmethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron density at different positions of the isoquinoline ring .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, copper catalysts, and ammonium acetate. Reaction conditions often involve microwave irradiation and acidic media .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed coupling and cyclization reactions yield various substituted isoquinolines .

Mechanism of Action

The mechanism of action of isoquinolin-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as serine proteases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to various biological effects, including anticoagulant and anti-inflammatory activities .

Properties

IUPAC Name

isoquinolin-1-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDWEZVBPUQBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656398
Record name 1-(Isoquinolin-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177303-46-6
Record name 1-(Isoquinolin-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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